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Introduction
N-Desmethyl Pimavanserin, also known as AC-279, is the major and pharmacologically

active metabolite of Pimavanserin (brand name Nuplazid®), a selective serotonin 5-HT2A

receptor inverse agonist. Pimavanserin was developed by ACADIA Pharmaceuticals and is the

first and only medication approved by the U.S. Food and Drug Administration (FDA) for the

treatment of hallucinations and delusions associated with Parkinson's disease psychosis. The

discovery and development of Pimavanserin and its primary metabolite represent a significant

advancement in the treatment of psychotic disorders, particularly by targeting the serotonergic

system without the dopaminergic antagonism characteristic of typical and atypical

antipsychotics, thereby avoiding the motor side effects common with those agents. This

technical guide provides a comprehensive overview of the discovery, development, and

pharmacological profile of N-Desmethyl Pimavanserin.

Discovery and Development History
The development of Pimavanserin arose from a focused effort to identify a selective 5-HT2A

receptor inverse agonist.[1] The hypothesis was that such a compound could treat psychosis

without the motor side effects associated with dopamine D2 receptor antagonists.[1] High-

throughput screening and subsequent lead optimization led to the identification of

Pimavanserin (ACP-103).[1]
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During preclinical and clinical development, it was discovered that Pimavanserin is extensively

metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5, to

its major active metabolite, N-Desmethyl Pimavanserin (AC-279).[2][3] This metabolite was

found to have a significantly longer half-life than the parent compound and is believed to

contribute substantially to the overall therapeutic effect of Pimavanserin.[2][3]

Pharmacological Profile
Receptor Binding Affinity
Pimavanserin exhibits high-affinity and selectivity for the 5-HT2A receptor. While specific

binding affinity data for N-Desmethyl Pimavanserin is not as readily available in the public

domain, its characterization as the primary active metabolite suggests a similar or at least

clinically relevant pharmacological profile. The available quantitative data for Pimavanserin is

summarized in the table below.

Compound Receptor Binding Affinity (Ki)

Pimavanserin 5-HT2A 0.087 nM[2]

Pimavanserin 5-HT2C 0.44 nM[2]

Pimavanserin Sigma 1 120 nM

Pimavanserin
Dopamine (D2), Muscarinic,

Histaminergic, Adrenergic
>300 nM

Functional Activity
Pimavanserin acts as an inverse agonist at the 5-HT2A receptor. Inverse agonism is a

mechanism where the compound not only blocks the action of the endogenous agonist

(serotonin) but also reduces the basal, constitutive activity of the receptor. This is distinct from

a neutral antagonist, which only blocks the agonist's effect. The functional potency of

Pimavanserin is highlighted by its pIC50 value.

Compound Assay Functional Potency (pIC50)

Pimavanserin
5-HT2A Receptor Inverse

Agonism
8.73[4][5]
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Pharmacokinetics
The pharmacokinetic profiles of both Pimavanserin and N-Desmethyl Pimavanserin have

been well-characterized in human studies. A key feature is the long half-life of the metabolite,

which contributes to a stable therapeutic effect with once-daily dosing of the parent drug.

Parameter Pimavanserin
N-Desmethyl Pimavanserin
(AC-279)

Mean Plasma Half-life (t½) ~57 hours[2][3] ~200 hours[2][3]

Median Time to Peak

Concentration (Tmax)
6 hours (range 4-24)[2] 6 hours[2]

Metabolism
Primarily CYP3A4 and

CYP3A5[2][3]
-

Excretion
<1% unchanged in urine and

feces
<1% in urine

Signaling Pathways
Pimavanserin and N-Desmethyl Pimavanserin exert their effects by modulating the signaling

of 5-HT2A and, to a lesser extent, 5-HT2C receptors. These are G-protein coupled receptors

(GPCRs) that primarily couple to Gq/11 proteins.
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Caption: Simplified 5-HT2A receptor signaling pathway.

Experimental Protocols
LC-MS/MS Method for Quantification in Plasma
A common method for quantifying Pimavanserin and N-Desmethyl Pimavanserin in plasma

involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

Protein precipitation of plasma samples is performed using acetonitrile.[6]

Samples are vortexed and centrifuged to separate the supernatant.

The supernatant is then typically diluted and injected into the LC-MS/MS system.

Chromatographic Separation:

A C18 reverse-phase column is commonly used.[6]

The mobile phase often consists of a gradient of an aqueous solution with a small amount of

acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile with 0.1% formic acid.[6]

Mass Spectrometric Detection:

Detection is performed using a tandem mass spectrometer operating in multiple reaction

monitoring (MRM) mode.

Specific precursor-to-product ion transitions for Pimavanserin and N-Desmethyl
Pimavanserin are monitored for quantification.
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Caption: General workflow for LC-MS/MS analysis.

GPCR Functional Assay for Inverse Agonist
Identification
Functional assays are crucial to determine the activity of compounds at GPCRs. Luciferase

reporter assays are a common method to assess GPCR activation and can be adapted to

identify inverse agonists by measuring a decrease in basal receptor activity.
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General Protocol Outline (CRE-Luciferase Assay):

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with a plasmid

encoding the 5-HT2A receptor and a reporter plasmid containing a luciferase gene under the

control of a cyclic AMP response element (CRE).

Compound Treatment: The transfected cells are treated with varying concentrations of the

test compound (e.g., N-Desmethyl Pimavanserin). A known agonist and a vehicle control

are also included.

Incubation: Cells are incubated for a specific period to allow for receptor signaling and

subsequent luciferase expression.

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added.

Signal Detection: The luminescence, which is proportional to the amount of luciferase

produced, is measured using a luminometer. A decrease in basal luminescence in the

presence of the test compound indicates inverse agonist activity.
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Caption: Workflow for identifying inverse agonists.

Conclusion
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N-Desmethyl Pimavanserin (AC-279) is a critical component in the therapeutic action of

Pimavanserin. Its discovery as the major, long-acting active metabolite has been fundamental

to understanding the clinical pharmacology of the drug. The unique mechanism of 5-HT2A

inverse agonism, shared by both the parent compound and its metabolite, offers a targeted

approach to treating psychosis without the debilitating motor side effects of traditional

antipsychotics. Further research into the specific pharmacological properties of N-Desmethyl
Pimavanserin will continue to enhance our understanding of this important therapeutic agent

and may open new avenues for the development of future CNS therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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